
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is a chemical compound with the molecular formula C7H9ClN2O. It is a key intermediate in the synthesis of various pharmaceutical agents, particularly dipeptidyl peptidase IV inhibitors like Vildagliptin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 typically involves the reaction of chloroacetyl chloride with L-prolinamide . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The general reaction scheme is as follows:
Starting Materials: Chloroacetyl chloride and L-prolinamide.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as dichloromethane, at low temperatures to control the reactivity of chloroacetyl chloride.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation of the compound can yield various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes.
Industry: Employed in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 involves its interaction with specific molecular targets. In the case of dipeptidyl peptidase IV inhibitors, the compound acts by inhibiting the enzyme dipeptidyl peptidase IV, which plays a role in glucose metabolism . This inhibition helps regulate blood sugar levels in patients with type 2 diabetes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
173.62 g/mol |
IUPAC-Name |
(2S)-1-(2-chloroacetyl)-2-deuteriopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1/i6D |
InChI-Schlüssel |
YCWRPKBYQZOLCD-MDBQEPHZSA-N |
Isomerische SMILES |
[2H][C@]1(CCCN1C(=O)CCl)C#N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
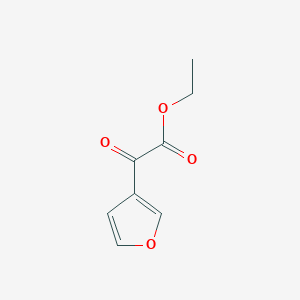
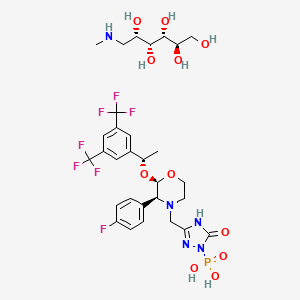
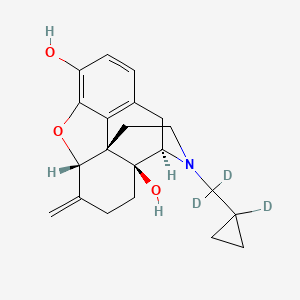
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
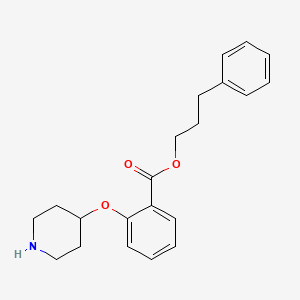


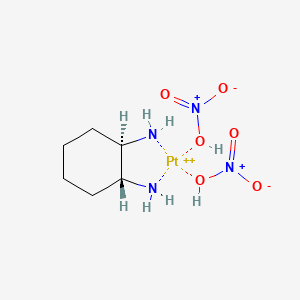
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
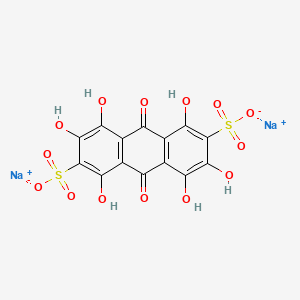
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
